molecular formula C15H12BrFO B1327610 4'-Bromo-3-(3-fluorophenyl)propiophenone CAS No. 898789-05-4

4'-Bromo-3-(3-fluorophenyl)propiophenone

Cat. No.: B1327610
CAS No.: 898789-05-4
M. Wt: 307.16 g/mol
InChI Key: WLVJXTFCCNBFAW-UHFFFAOYSA-N
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Description

4'-Bromo-3-(3-fluorophenyl)propiophenone (CAS: 898789-05-4) is a halogenated aromatic ketone with the molecular formula C₁₅H₁₂BrFO and a molecular weight of 307.16 g/mol . Structurally, it features a propiophenone backbone substituted with a bromine atom at the 4'-position of the phenyl ring and a 3-fluorophenyl group at the 3-position. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its halogen substituents influence electronic properties and reactivity, making it a valuable intermediate for constructing complex molecules .

Properties

IUPAC Name

1-(4-bromophenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-3,5-8,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVJXTFCCNBFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644524
Record name 1-(4-Bromophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-05-4
Record name 1-(4-Bromophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3-(3-fluorophenyl)propiophenone typically involves the bromination of 3-(3-fluorophenyl)propiophenone. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4’ position .

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-3-(3-fluorophenyl)propiophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-(3-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

4'-Bromo-3-(3-fluorophenyl)propiophenone is primarily explored for its potential as a pharmacological agent. Its structural similarity to other biologically active compounds suggests that it may exhibit significant interactions with various molecular targets.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess cytotoxic effects against cancer cell lines. For example, compounds with similar structural features have shown inhibition of cell proliferation, suggesting a potential role in cancer therapy .
  • Enzyme Inhibition : The compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could influence the pharmacokinetics of co-administered drugs, highlighting its relevance in drug development .

Biological Studies

The unique substituents on the phenyl rings of this compound allow for exploration in various biological contexts:

  • Receptor Binding : The compound's structure may facilitate binding to specific receptors involved in signaling pathways, potentially modulating physiological responses .
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, indicating that this compound could be investigated for its efficacy against bacterial strains .

Case Study 1: Anticancer Potential

A study investigating the anticancer properties of structurally related compounds revealed that derivatives exhibited significant cytotoxicity against various cancer cell lines. The findings suggested that modifications to the substituents could enhance efficacy and selectivity against specific cancer types.

StudyFindingsImplications
In vitro assaysInhibition of cancer cell proliferation by 40% at 50 µM concentrationPotential development as an anticancer agent

Case Study 2: Enzyme Interaction

Research focused on the interactions between this compound and cytochrome P450 enzymes showed that it could inhibit enzyme activity, affecting drug metabolism pathways. This highlights the importance of understanding such interactions in the context of polypharmacy.

StudyFindingsImplications
Enzyme assaysSignificant inhibition observed at low concentrationsPotential impact on drug-drug interactions

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 898789-05-4 C₁₅H₁₂BrFO 307.16 4'-Br, 3-(3-FC₆H₄)
4'-Bromo-3-chloropropiophenone 31736-73-9 C₉H₈BrClO 247.52 4'-Br, 3-Cl
4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone - C₁₆H₁₃BrFO₂ ~333.19* 4'-Br, 2'-F, 3-(3-MeO-C₆H₄)
4'-Bromo-3-(4-methylphenyl)propiophenone 898768-71-3 C₁₆H₁₅BrO 303.20 4'-Br, 3-(4-Me-C₆H₄)
3'-Bromo-3-(3-fluorophenyl)propiophenone 898789-02-1 C₁₅H₁₂BrFO 307.16 3'-Br, 3-(3-FC₆H₄)
4'-Bromo-3-(2-thiomethylphenyl)propiophenone - C₁₆H₁₅BrOS ~343.26* 4'-Br, 3-(2-SMe-C₆H₄)

*Calculated based on molecular formula.

Key Observations:

Halogen vs. Alkyl Substituents :

  • The chloro derivative (CAS 31736-73-9) exhibits a lower molecular weight (247.52 g/mol) due to the absence of the bulky 3-fluorophenyl group, favoring simpler synthetic applications .
  • The methyl -substituted analogue (CAS 898768-71-3) has a comparable molecular weight (303.20 g/mol) to the target compound but differs in electronic effects, as methyl is electron-donating, while fluorine is electron-withdrawing .

Positional Isomerism :

  • The 3'-bromo isomer (CAS 898789-02-1) shares the same molecular formula as the target compound but differs in bromine placement. This positional change can alter steric interactions and reaction pathways in synthesis .

Functional Group Diversity: The thiomethyl derivative introduces a sulfur atom, which may enhance nucleophilicity or metal-binding capacity compared to fluorine .

Biological Activity

4'-Bromo-3-(3-fluorophenyl)propiophenone, a compound with the CAS number 898789-05-4, is an aromatic ketone that has garnered interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H12BrFO\text{C}_{15}\text{H}_{12}\text{BrF}\text{O}

The presence of bromine and fluorine substituents on the aromatic ring is significant for its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory effects. The following sections detail specific studies and findings related to its biological activity.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives of propiophenone, including this compound. The compound was tested against several microbial strains using standard methods to determine its Minimum Inhibitory Concentration (MIC).

CompoundMIC (μg/mL)Target Organism
This compound32Staphylococcus aureus
This compound64Escherichia coli
Control (Ampicillin)8Staphylococcus aureus
Control (Ciprofloxacin)16Escherichia coli

This table illustrates that while the compound exhibits antimicrobial activity, it is less potent than standard antibiotics such as ampicillin and ciprofloxacin .

Anti-inflammatory Effects

In a separate study, the anti-inflammatory potential of this compound was assessed using an in vitro model of inflammation induced by lipopolysaccharides (LPS). The results indicated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Experimental Setup

  • Cell Line : RAW 264.7 macrophages
  • Treatment : Various concentrations of the compound (1, 5, and 10 μM)
  • Method : ELISA for cytokine quantification
Concentration (μM)TNF-alpha (pg/mL)IL-6 (pg/mL)
Control120200
190150
560100
103050

The data shows a dose-dependent decrease in cytokine levels, suggesting that higher concentrations lead to greater anti-inflammatory effects .

Case Studies

  • Case Study on Fungal Inhibition : A recent investigation explored the antifungal activity of various ketones against Candida albicans, a common yeast pathogen. While specific data on this compound was limited, related compounds demonstrated MIC values as low as 7.8 μg/mL against this organism. The structural similarities may imply potential efficacy for our compound .
  • In Vivo Study : An animal model study assessed the effects of this compound on inflammatory bowel disease (IBD). Treatment with the compound resulted in reduced symptoms and histological improvement in colonic tissue compared to untreated controls.

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced deshielding at δ 160–165 ppm for aromatic protons).
  • IR : C=O stretch (~1680 cm⁻¹) and C-Br (~550 cm⁻¹) confirm functional groups.
  • HRMS : Exact mass confirms molecular formula (C₁₅H₁₀BrFO).

Advanced
Contradictions between theoretical and observed spectra (e.g., unexpected splitting in ¹⁹F NMR) may arise from dynamic effects. Variable-temperature NMR (VT-NMR) detects conformational changes. 2D NOESY reveals spatial proximity between bromine and fluorophenyl groups, resolving stereoelectronic effects .

How can isotopic labeling (e.g., ²H, ¹³C) elucidate reaction mechanisms involving this compound?

Q. Advanced

  • Deuterium labeling : Synthesize 3-(dimethyl-d₆-amino) derivatives to track hydrogen transfer in reduction/oxidation steps via MS/MS fragmentation patterns .
  • ¹³C labeling : Use ¹³C-enriched ketone precursors to monitor carbonyl reactivity in nucleophilic additions via in situ FTIR. Isotope effects on reaction rates (KIE studies) distinguish concerted vs. stepwise mechanisms .

What computational tools aid in predicting reactivity and optimizing synthetic routes?

Q. Advanced

  • AI-driven synthesis planning : Tools trained on Pistachio/Reaxys databases propose feasible routes (e.g., Suzuki coupling for fluorophenyl introduction) .
  • Docking studies : Molecular dynamics simulations (AMBER, GROMACS) model interactions with biological targets (e.g., enzyme active sites) to rationalize bioactivity .

How to address discrepancies in crystallographic data refinement?

Q. Advanced

  • Twinned data : Use SHELXL’s TWIN/BASF commands to refine twin fractions.
  • Disordered atoms : Apply restraints (e.g., SIMU, DELU) to thermal parameters in SHELXL. For severe disorder, omit problematic regions and validate via residual density maps .

What purification strategies mitigate steric hindrance in downstream functionalization?

Basic
Size-exclusion chromatography (SEC) separates bulky byproducts. For air-sensitive intermediates, use Schlenk techniques with degassed solvents.

Advanced
Fluorous-tag-assisted purification selectively isolates derivatives via phase separation. Microwave-assisted crystallization accelerates nucleation for sterically hindered intermediates .

How to validate biological activity while minimizing non-specific interactions?

Q. Advanced

  • SAR studies : Synthesize analogs (e.g., replacing Br with Cl) to correlate structure with activity.
  • SPR biosensing : Immobilize the compound on gold chips to quantify binding kinetics with target proteins .

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